molecular formula C22H29N3O4S B2371231 N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide CAS No. 953919-88-5

N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide

Cat. No. B2371231
CAS RN: 953919-88-5
M. Wt: 431.55
InChI Key: FCZBMJHBWFFDPN-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide, commonly known as MPSP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPSP belongs to the class of sulfonamide compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research demonstrates the synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, aiming at antimicrobial applications. These compounds show promising results against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Darwish et al., 2014).

Electronic and Biological Interactions

Studies on the structural parameter, electron behavior, wave function, and biological properties of related compounds, using computational methods such as Gaussian 16 W DFT, have provided insights into their reactivity and possible biological applications. The findings suggest potential uses in exploring drug mechanisms and antimicrobial activities (Bharathy et al., 2021).

Characterization and Thermal Studies

The synthesis and characterization of sulfanilamide derivatives, including thermal and antimicrobial studies, offer insights into their structural and functional properties. These studies contribute to the understanding of their stability and potential antimicrobial efficacy (Lahtinen et al., 2014).

Crystalline Polymorph Discovery

Research into crystalline polymorph selection and discovery, utilizing diverse libraries of polymer heteronuclei, presents a novel approach to exploring polymorph space. This methodology could significantly impact the pharmaceutical and pigment manufacturing industries by allowing the selective production of stable polymorphs of various compounds (Price et al., 2005).

properties

IUPAC Name

N-[3-methyl-4-[3-(2-phenylmorpholin-4-yl)propylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-17-15-20(24-18(2)26)9-10-22(17)30(27,28)23-11-6-12-25-13-14-29-21(16-25)19-7-4-3-5-8-19/h3-5,7-10,15,21,23H,6,11-14,16H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZBMJHBWFFDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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